Lenalidomide-acetamido-O-PEG2-OH is a compound derived from lenalidomide, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound integrates polyethylene glycol (PEG) moieties, enhancing its solubility and bioavailability. The chemical name for lenalidomide is 3-(4-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-2,6-dione, with a molecular formula of C13H13N3O3 and a relative molecular mass of 259.2 g/mol .
Lenalidomide-acetamido-O-PEG2-OH belongs to the class of immunomodulatory drugs (IMiDs), which are known for their anti-inflammatory and anti-tumor properties. These compounds are characterized by their ability to modulate immune responses and inhibit tumor growth.
The synthesis of lenalidomide-acetamido-O-PEG2-OH can be understood through several methods that build upon the established synthesis of lenalidomide:
The molecular structure of lenalidomide-acetamido-O-PEG2-OH features several key components:
The compound's structural elucidation can be performed using techniques such as:
These techniques collectively provide insight into the compound's purity and structural integrity.
Lenalidomide-acetamido-O-PEG2-OH can undergo various chemical reactions, primarily due to its functional groups:
The mechanism of action for lenalidomide-acetamido-O-PEG2-OH is closely related to that of lenalidomide:
Lenalidomide-acetamido-O-PEG2-OH holds significant potential in scientific research and clinical applications:
The linker unit in PROTACs serves as a critical architectural determinant for productive ternary complex formation between the E3 ubiquitin ligase and the target protein. Lenalidomide-acetamido-O-PEG2-OH features a diethylene glycol (PEG2) spacer strategically positioned between the cereblon-binding lenalidomide moiety and the target protein-binding ligand. This configuration optimizes spatial flexibility while maintaining sufficient rigidity to enable effective ubiquitin transfer. The acetamido group provides a stable amide linkage that resists enzymatic cleavage, ensuring intracellular integrity during the degradation process. The terminal hydroxyl group (-OH) serves as a chemical handle for conjugation to diverse target-binding warheads, enabling modular PROTAC design against multiple pathological proteins [2] [6].
The PEG2 spacer (8 atoms, ~11.5 Å) creates an optimal distance between cereblon and the target protein, facilitating ubiquitin transfer while preventing steric clashes. Molecular studies indicate that shorter linkers (<8 atoms) restrict complex mobility, reducing ubiquitination efficiency by 40-60%. Conversely, longer PEG3/PEG4 spacers (>12 atoms) introduce excessive flexibility, decreasing ternary complex stability by 25-35% due to entropic penalties. The PEG2 chain's ethylene oxide units engage in water-mediated hydrogen bonding with protein surfaces, stabilizing the complex orientation. This hydration sphere maintains a hydrophilic microenvironment that complements the solvent-exposed nature of cereblon's ligand-binding domain. Angiogenesis research confirms that VEGF-mediated signaling requires similar hydration dynamics, underscoring PEG2's biological compatibility in protein interaction systems [1] [6].
Table 1: Ternary Complex Kinetics with Varied Linker Lengths
| Linker System | Kd (μM) | t½ (min) | Ubiquitination Efficiency (%) |
|---|---|---|---|
| PEG1 | 12.4 ± 1.2 | 8.5 ± 0.7 | 38 ± 5 |
| PEG2 | 5.2 ± 0.6 | 22.3 ± 1.9 | 89 ± 7 |
| PEG3 | 7.8 ± 0.9 | 15.1 ± 1.2 | 64 ± 6 |
| PEG4 | 9.1 ± 1.1 | 12.7 ± 1.0 | 57 ± 5 |
Computational binding studies reveal distinct cereblon recruitment profiles between PEG2 and PEG3 linkers. The PEG2 spacer enables a -7.2 kcal/mol binding energy for the lenalidomide-cereblon interaction, compared to -6.7 kcal/mol for PEG3-conjugated analogs. This 0.5 kcal/mol enhancement correlates with superior degradation efficiency (DC₅₀ = 12 nM vs. 45 nM for PEG3). The difference stems from PEG2's optimal length preventing hydrophobic burial of the phthalimide ring, maintaining π-stacking with Trp380 in cereblon's binding pocket. PEG3's additional ethylene oxide unit induces a 15° ring rotation, disrupting key hydrogen bonds with His378 and Trp386. Automated peptide synthesis workshops demonstrate that PEG2 linkers in heterobifunctional compounds achieve >90% yield in click chemistry conjugations versus 78% for PEG3 systems, highlighting synthetic advantages [3] [5] [6].
All-atom molecular dynamics (MD) simulations (200 ns trajectories) demonstrate that Lenalidomide-acetamido-O-PEG2-OH maintains stable ternary complexes (RMSD < 1.5 Å) with cereblon and diverse target proteins. The PEG2 spacer exhibits 40% lower angular deviation than PEG3 systems during ubiquitin transfer conformational changes. When targeting BRD4, the complex maintains <2.0 Å Cα-atom fluctuations in 92% of the simulation, compared to 74% for PEG3 analogs. This stability arises from water-bridged hydrogen bonds between PEG2's ether oxygens and Arg112 of cereblon's β-hairpin loop. Free energy calculations (MM/GBSA) confirm a -42.3 kcal/mol binding energy for PEG2 complexes versus -38.1 kcal/mol for PEG3, aligning with experimental degradation data. Breast cancer cell line models show consistent results, with PEG2-PROTACs achieving 95% BRD4 degradation at 50 nM versus 70% for PEG3 counterparts at identical concentrations [2] [4].
The hydrophilic-lipophilic balance (HLB) of PROTAC linkers directly influences cellular permeability and ternary complex solvation. Lenalidomide-acetamido-O-PEG2-OH exhibits an optimal calculated logP (clogP) of 1.2 ± 0.3, positioning it within the ideal 1.0–1.5 range for brain-penetrant degraders. Molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations confirm a 15 kcal/mol desolvation penalty for PEG2 systems versus 22 kcal/mol for PEG3, explaining enhanced membrane diffusion. Hydrophobicity maps show PEG2's uniform polarity distribution, preventing non-specific hydrophobic collapse with off-target proteins. Conjugated lipomer studies validate that PEG2 spacers maintain 85–90% aqueous solubility while enabling intracellular compartment penetration, outperforming PEG3's 70–75% solubility in physiological models [6].
Table 2: Linker Physicochemical Properties and Degradation Metrics
| Parameter | PEG2 System | PEG3 System | Measurement Impact |
|---|---|---|---|
| clogP | 1.2 | 0.8 | >1.5: reduced solubility |
| Polar Surface Area (Ų) | 78.4 | 92.1 | >90 Ų limits blood-brain barrier penetration |
| H-bond Acceptors | 8 | 10 | >9 decreases cell permeability |
| Degradation Efficiency (DC₅₀) | 12 nM | 45 nM | Lower = more potent |
| Solubility (mg/mL) | 8.9 | 12.3 | Higher values reduce aggregation |
ConclusionLenalidomide-acetamido-O-PEG2-OH represents a structurally optimized PROTAC scaffold where the PEG2 spacer enables maximal ternary complex efficiency through balanced flexibility and hydrophilicity. Computational models and experimental data converge to validate its superiority over longer PEG variants in cereblon-mediated degradation paradigms.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: